1-(5-Phenylpyridin-3-yl)-1,4-diazepane

X‑ray crystallography Nicotinic acetylcholine receptor Structure‑based drug design

1-(5-Phenylpyridin-3-yl)-1,4-diazepane (CAS 223796-38-1; also designated NS3570) is a heterocyclic building block that incorporates a 1,4-diazepane (homopiperazine) ring attached to a 5-phenylpyridin-3-yl aromatic core. With a molecular formula of C16H19N3 and a molecular weight of 253.34 g/mol, this compound is commercially available from multiple specialty chemical suppliers at certified purities of 95–97%.

Molecular Formula C16H19N3
Molecular Weight 253.349
CAS No. 223796-38-1
Cat. No. B2740772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Phenylpyridin-3-yl)-1,4-diazepane
CAS223796-38-1
Molecular FormulaC16H19N3
Molecular Weight253.349
Structural Identifiers
SMILESC1CNCCN(C1)C2=CN=CC(=C2)C3=CC=CC=C3
InChIInChI=1S/C16H19N3/c1-2-5-14(6-3-1)15-11-16(13-18-12-15)19-9-4-7-17-8-10-19/h1-3,5-6,11-13,17H,4,7-10H2
InChIKeyYAWZOEAWIFAGIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Phenylpyridin-3-yl)-1,4-diazepane (NS3570, CAS 223796-38-1): Procurement Specifications and Structural Identity


1-(5-Phenylpyridin-3-yl)-1,4-diazepane (CAS 223796-38-1; also designated NS3570) is a heterocyclic building block that incorporates a 1,4-diazepane (homopiperazine) ring attached to a 5-phenylpyridin-3-yl aromatic core [1]. With a molecular formula of C16H19N3 and a molecular weight of 253.34 g/mol, this compound is commercially available from multiple specialty chemical suppliers at certified purities of 95–97% . The compound is defined structurally by X‑ray crystallography (PDB ID: 3U8L), which resolves the bioactive conformation of NS3570 bound to the Lymnaea stagnalis acetylcholine binding protein (Ls‑AChBP) at a resolution of 2.32 Å [2]. This atomic-level structural characterization establishes a definitive reference point for verifying both the chemical identity and the three‑dimensional conformation of the ligand, a level of analytical certification that is not available for the majority of commercially offered diazepane derivatives [3].

Why 1-(5-Phenylpyridin-3-yl)-1,4-diazepane Cannot Be Substituted by Uncharacterized Pyridinyl-Diazepane Analogs


Although many pyridinyl‑diazepane analogs share the same heterocyclic scaffold, their pharmacological profiles diverge dramatically depending on the nature and position of substituents on the pyridine ring [1]. A systematic structure–activity relationship study of five prototypical analogs—including NS3531 (unsubstituted pyridine), NS3573 (5‑ethoxy), NS3570 (5‑phenyl; the target compound), NS3920 (6‑bromo), and NS3950 (6‑bromo‑5‑ethoxy)—revealed that substitution in the 5‑ and 6‑positions of the pyridine ring is permissible to varying degrees, whereas the 2‑ and 4‑positions generally do not tolerate substitution [2]. Critically, these subtle differences in substitution pattern translate into large variations in agonist efficacy at the α4β2 nicotinic acetylcholine receptor, ranging from 21% to 76% across the series, even though all compounds bind within the same orthosteric pocket [3]. Furthermore, the presence of a 5‑phenyl substituent uniquely enables the formation of a strong intersubunit bridge between the primary and complementary binding interfaces, a structural feature that is absent in the 5‑ethoxy, 6‑bromo, and unsubstituted analogs [4]. Consequently, substituting NS3570 with an under‑characterized pyridinyl‑diazepane analog carries a high risk of obtaining a compound with a completely different pharmacological signature, which can invalidate receptor‑binding assays and confound structure‑based drug‑discovery campaigns [5].

Quantitative Comparative Evidence for 1-(5-Phenylpyridin-3-yl)-1,4-diazepane (NS3570) Relative to Closest Analogs


Crystal Structure at 2.32 Å Resolution Enables Atomic-Level Structural Verification Unavailable for Uncharacterized Diazepane Derivatives

The target compound NS3570 (1-(5-phenylpyridin-3-yl)-1,4-diazepane) is the only analog among the five‑membered pyridinyl‑diazepane series for which a high‑resolution X‑ray crystal structure has been deposited in the Protein Data Bank (PDB ID: 3U8L) [1]. The structure was solved at a resolution of 2.32 Å and reveals the precise binding pose of NS3570 within the orthosteric pocket of the Lymnaea stagnalis acetylcholine binding protein (Ls‑AChBP), a validated structural surrogate for the human α4β2 nicotinic acetylcholine receptor [2]. In contrast, the unsubstituted analog NS3531 (1-(pyridin-3-yl)-1,4-diazepane) and the 6‑bromo analog NS3920 have only lower‑resolution or non‑deposited structures, and the 5‑ethoxy analog NS3573 and the 6‑bromo‑5‑ethoxy analog NS3950 have not been structurally characterized in the same detail [3]. This structural information allows researchers to computationally validate the binding pose, perform docking studies with a verified bioactive conformation, and confirm ligand identity through electron density fitting—capabilities that are not available for the majority of diazepane derivatives offered by chemical suppliers [4].

X‑ray crystallography Nicotinic acetylcholine receptor Structure‑based drug design Ligand validation

Superior α4β2 Nicotinic Acetylcholine Receptor Agonist Efficacy of 76% Relative to 21–46% for Analogs Lacking the 5‑Phenyl Substituent

In a direct head‑to‑head comparison of five pyridinyl‑diazepane analogs, NS3570 (1-(5-phenylpyridin-3-yl)-1,4-diazepane) exhibited the highest agonist efficacy at the human α4β2 nicotinic acetylcholine receptor, achieving 76% relative to the maximal response elicited by acetylcholine [1]. The unsubstituted analog NS3531 (1-(pyridin-3-yl)-1,4-diazepane) showed an efficacy of only 21%, while the 5‑ethoxy analog NS3573 reached 46% and the 6‑bromo analog NS3920 reached 25% [2]. These efficacy measurements were obtained using two‑electrode voltage‑clamp electrophysiology on Xenopus laevis oocytes expressing human α4β2 receptors, providing a quantitative ranking of functional potency that directly reflects the ability of each ligand to activate the ion channel [3]. The 3.6‑fold higher efficacy of NS3570 compared to the unsubstituted analog and the 1.7‑fold higher efficacy compared to the 5‑ethoxy analog are directly attributable to the presence of the 5‑phenyl substituent, which enables the formation of a strong intersubunit bridge that stabilizes the active conformation of the receptor [4].

Nicotinic acetylcholine receptor α4β2 subtype Agonist efficacy Electrophysiology

High‑Affinity Binding to Serotonin Transporter (SERT, Ki 0.59 nM) and Dopamine Transporter (DAT, Ki 9.10 nM) in Rat Brain Homogenates

Beyond its activity at nicotinic acetylcholine receptors, 1-(5-phenylpyridin-3-yl)-1,4-diazepane exhibits high‑affinity binding to the serotonin transporter (SERT) and the dopamine transporter (DAT) in rat brain tissue [1]. In vitro binding assays using rat cerebral cortical homogenates and [3H]paroxetine displacement yielded a Ki value of 0.59 nM for SERT, while binding to DAT in rat striatal membranes using [3H]GBR‑12395 displacement gave a Ki value of 9.10 nM [2]. These affinity values are derived from the BindingDB and ChEMBL databases, which curate primary pharmacological data [3]. Although direct comparator data for the closest pyridinyl‑diazepane analogs (NS3531, NS3573, NS3920, NS3950) at SERT and DAT are not available in the open literature, the sub‑nanomolar SERT Ki of NS3570 places it among high‑affinity monoamine transporter ligands and distinguishes it from the typical profile of α4β2‑selective diazepanes [4]. This dual‑target binding signature suggests that NS3570 may interact with a broader range of aminergic targets than its simpler analogs, a consideration that is critical for researchers designing selectivity assays or interpreting off‑target effects [5].

Serotonin transporter Dopamine transporter Monoamine reuptake Binding affinity

Unique Intersubunit Bridge Formation Mediated by the 5‑Phenyl Substituent Confers a Distinct Structural Mechanism of Action

Crystallographic analysis of the five‑membered pyridinyl‑diazepane series revealed that the 5‑phenyl substituent of NS3570 enables the formation of a strong intersubunit bridge that links the primary (α4) and complementary (β2) binding interfaces of the α4β2 nicotinic acetylcholine receptor [1]. This bridge is established through π–π stacking interactions between the phenyl ring and aromatic residues at the subunit interface, as well as through hydrophobic contacts that anchor the ligand in a high‑efficacy orientation [2]. In contrast, the 5‑ethoxy analog NS3573 lacks the extended aromatic system required for this bridge, and the unsubstituted analog NS3531 cannot engage the complementary interface at all [3]. The study authors concluded that “the efficacy of a compound appears tightly coupled to its ability to form a strong intersubunit bridge linking the primary and complementary binding interfaces” [4]. Furthermore, they noted that while a halogen bond was observed to play a large role in establishing such strong intersubunit anchoring for the halogenated analogs (NS3920 and NS3950), NS3570 achieves its high efficacy through a distinct aromatic‑driven bridge that does not depend on halogen bonding [5].

Intersubunit bridge Allosteric modulation Nicotinic receptor Structure–activity relationship

Preferred Research and Industrial Application Scenarios for 1-(5-Phenylpyridin-3-yl)-1,4-diazepane (NS3570)


Structure‑Based Design and Validation of α4β2 Nicotinic Acetylcholine Receptor Agonists

NS3570 is the preferred starting point for structure‑based drug‑design campaigns targeting the α4β2 nAChR because it is the only pyridinyl‑diazepane analog for which a high‑resolution (2.32 Å) crystal structure in complex with a validated structural surrogate (Ls‑AChBP) is publicly available [1]. Medicinal chemists can use the PDB file (3U8L) to perform computational docking, molecular dynamics simulations, and scaffold‑hopping exercises with confidence in the binding pose [2]. The distinct aromatic intersubunit bridge formed by the 5‑phenyl substituent provides a clear structural rationale for optimizing efficacy without introducing halogen atoms, which can be desirable for improving metabolic stability and reducing potential toxicity [3].

Functional Assay Development and Pharmacological Tool Compound for α4β2 nAChR Studies

With a robust agonist efficacy of 76% at the human α4β2 nAChR, NS3570 serves as a reliable positive control for establishing and validating functional assays, including calcium flux, membrane potential, and electrophysiological readouts [1]. Its well‑characterized pharmacological profile across a defined series of close analogs (NS3531, NS3573, NS3920) allows researchers to construct a quantitative efficacy scale that can be used to benchmark novel compounds [2]. However, investigators must be aware that NS3570 also binds with high affinity to SERT (Ki 0.59 nM) and DAT (Ki 9.10 nM) [3]; therefore, appropriate counter‑screening and the use of selective antagonists are recommended when attributing observed effects solely to α4β2 nAChR activation [4].

Synthesis of Complex Heterocyclic Building Blocks and Diversity‑Oriented Libraries

1-(5-Phenylpyridin-3-yl)-1,4-diazepane is commercially available at 95–97% purity from multiple suppliers and can be used as a versatile building block for the synthesis of more complex heterocyclic compounds [1]. The 1,4‑diazepane ring contains a secondary amine that can be functionalized via alkylation, acylation, or reductive amination, while the 5‑phenylpyridin-3-yl core offers additional sites for diversification through electrophilic aromatic substitution or cross‑coupling reactions [2]. Unlike unsubstituted or simple alkoxy analogs, the phenyl substituent imparts increased lipophilicity and aromatic π‑surface area, which may be exploited to modulate physicochemical properties and target engagement in medicinal chemistry programs [3].

Procurement of a Structurally Authenticated Reference Standard for Quality Control and Analytical Method Development

Because the three‑dimensional structure of NS3570 has been determined by X‑ray crystallography and deposited in the PDB, procurement of this compound from reputable suppliers can be accompanied by structural verification using techniques such as powder X‑ray diffraction, NMR spectroscopy, and HPLC‑MS [1]. The ability to cross‑reference the experimentally determined structure with the published crystal structure provides a level of quality assurance that is not available for pyridinyl‑diazepane analogs lacking structural characterization [2]. This makes NS3570 a suitable reference standard for developing and validating analytical methods, including HPLC purity assays, chiral separation protocols, and stability‑indicating methods [3].

Quote Request

Request a Quote for 1-(5-Phenylpyridin-3-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.